molecular formula C16H10Cl2N2O B2883496 1-chloro-N-(4-chlorophenyl)isoquinoline-4-carboxamide CAS No. 240799-58-0

1-chloro-N-(4-chlorophenyl)isoquinoline-4-carboxamide

Cat. No. B2883496
CAS RN: 240799-58-0
M. Wt: 317.17
InChI Key: HUUYZWYKFGEZDU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives, such as CCIC, is a topic of ongoing research . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . The synthesis of quinoline derivatives often involves chemical modification of the quinoline nucleus, resulting in improved therapeutic effects .


Molecular Structure Analysis

The molecular structure of CCIC includes a quinoline nucleus, which is a nitrogen-containing bicyclic compound . This nucleus is present in numerous biological compounds and is often modified in drug discovery to improve therapeutic effects .


Physical And Chemical Properties Analysis

CCIC has a molecular formula of C16H10Cl2N2O and a molecular weight of 317.17. Further physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the available literature.

Scientific Research Applications

Antihistamine Drugs

The compound is used in the synthesis of antihistamine drugs such as clocinizine and chlorcyclizine . These drugs are known for their activity as antihistamine agents, which can antagonize most effects of histamine .

Antiemetic Applications

Diarylpiperazine derivatives, which include this compound, exhibit a broad spectrum of therapeutic activities, including antiemetic effects . Antiemetics are medications that help prevent and treat nausea and vomiting, common symptoms in various medical conditions.

Anticholinergic Applications

The compound is also used in the development of anticholinergic drugs . These drugs block the action of acetylcholine, a neurotransmitter that transmits signals in the nervous system. They are used to treat diseases like asthma, COPD, gastrointestinal disorders, etc.

Urticaria Sedation

This compound has been found to have applications in urticaria sedation . Urticaria, also known as hives, is a kind of skin rash notable for pale red, raised, itchy bumps.

Anxiolytic Applications

It is also used in the development of anxiolytic drugs . These drugs help reduce anxiety. They work by enhancing the effect of a certain natural chemical in the body (GABA).

Antiserotonergic Applications

The compound has antiserotonergic properties . Antiserotonergic drugs are used to treat conditions like depression, anxiety, and certain types of pain.

Opioid Agonists

This compound is used in the development of opioid agonists . These drugs are used for treating pain as they interact with opioid receptors in the brain and elicit a range of responses within the body, from feelings of pain relief, to relaxation, pleasure and contentment.

Bradykinin Antagonists

The compound has applications as a bradykinin antagonist . Bradykinin is a peptide that promotes inflammation. Bradykinin antagonists are used to reduce inflammation and associated pain.

Future Directions

The future directions for research on CCIC and other quinoline derivatives could involve further investigation into their synthesis, chemical reactions, and mechanisms of action. There is also a need for more detailed studies on their physical and chemical properties, safety and hazards, and potential therapeutic applications .

properties

IUPAC Name

1-chloro-N-(4-chlorophenyl)isoquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O/c17-10-5-7-11(8-6-10)20-16(21)14-9-19-15(18)13-4-2-1-3-12(13)14/h1-9H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUYZWYKFGEZDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=C2Cl)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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